molecular formula C19H20N6O5 B8162999 6-Azido-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide

6-Azido-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide

Cat. No. B8162999
M. Wt: 412.4 g/mol
InChI Key: XCKILAXDBXPQRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Azido-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide is a useful research compound. Its molecular formula is C19H20N6O5 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Inhibition of Topoisomerase and Cell Growth : A photoactivatable aromatic azido analogue of etoposide, which shares structural similarities with 6-Azido-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide, strongly inhibits topoisomerase II and hampers the growth of Chinese Hamster Ovary cells (Hasinoff et al., 2001).

  • Anti-inflammatory Activity : Compounds synthesized with structural elements of this compound demonstrated promising anti-inflammatory effects in both in-vitro and in-vivo models, with a favorable gastrointestinal safety profile (Nikalje, 2014).

  • Spectroscopic Probing of Nucleic Acids : Compounds like 2'-azido-2'-deoxyuridine, which are structurally related to this compound, have been used as sensitive spectroscopic probes for the sugar phosphate backbone region of nucleic acids, aiding in various research applications (Gai et al., 2010).

  • Anticonvulsant Evaluation : N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1, 3-dioxoisoindolin-2-yl) acetamide derivatives, closely related to the query compound, were synthesized and evaluated for anticonvulsant properties, indicating the potential for neurological applications (Ghodke et al., 2017).

  • Antiproliferative and Antiviral Activities : Derivatives of similar compounds demonstrated antiproliferative activity in human ovarian and colorectal carcinoma cell cultures and modest antiviral activity against cytomegalovirus, highlighting their potential in cancer and antiviral research (Lakshman et al., 2012).

  • Optical and Thermal Properties : New classes of optically active polyamides with related pendent groups have been synthesized and characterized, revealing their potential in material science due to their unique optical and thermal properties (Isfahani et al., 2010).

  • Neuroinflammation and Antiepileptic Applications : Novel derivatives have been found to have potent TNF-α lowering activity and potential for ameliorating neuroinflammation associated with neurodegenerative disorders like Alzheimer's, and some have shown higher antiepileptic activity than standard treatments (Luo et al., 2011).

properties

IUPAC Name

6-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O5/c20-24-21-10-3-1-2-7-14(26)22-12-6-4-5-11-16(12)19(30)25(18(11)29)13-8-9-15(27)23-17(13)28/h4-6,13H,1-3,7-10H2,(H,22,26)(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKILAXDBXPQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Azido-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide
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6-Azido-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide
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6-Azido-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide
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6-Azido-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide
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6-Azido-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide
Reactant of Route 6
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6-Azido-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.